molecular formula C12H15F3N2O B1464756 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol CAS No. 1184392-98-0

1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol

Cat. No. B1464756
M. Wt: 260.26 g/mol
InChI Key: BNMUHRCFWIMHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new aromatic diamine with a trifluoromethyl pendent group, 1,4-bis((4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane, was successfully synthesized in two steps from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride .

Scientific Research Applications

Synthesis of Analogues and Derivatives

Researchers have developed highly diastereoselective synthesis methods for trifluoro-substituted analogues of piperidine alkaloids, including 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol. This compound serves as a key intermediate in creating a range of bioactive molecules, showcasing its pivotal role in the synthesis of complex organic structures Bariau et al., 2006.

Chemical Transformations and Catalysis

In the domain of chemical transformations, this compound has been utilized as a crucial intermediate for developing neuroleptic agents like Fluspirilen and Penfluridol. The synthesis pathway involves strategic steps like rhodium-catalyzed hydroformylation, demonstrating the compound’s versatility in facilitating complex chemical reactions Botteghi et al., 2001.

Anti-tuberculosis Activity

There's a significant interest in exploring the anti-tuberculosis potential of piperidinol analogs. A novel piperidinol compound exhibited promising anti-tuberculosis activity, underscoring the therapeutic prospects of derivatives of 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol. However, further research is warranted to circumvent the side effects associated with its pharmacological profile Sun et al., 2009.

Anti-neoplastic Properties

The compound's framework has been adapted in the synthesis of novel derivatives with potential anti-cancer activity. A 1, 2, 4 - triazole derivative, showing considerable efficacy against Dalton’s Lymphoma Ascitic in mice, exemplifies the compound's applicability in designing new anti-neoplastic agents Arul & Smith, 2016.

Structural and Functional Insights

Through crystallographic studies, derivatives of 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol have been analyzed for their structural conformation and potential against multidrug-resistant tuberculosis, highlighting the compound’s significance in the development of novel anti-TB agents Souza et al., 2013.

Future Directions

Given the limited information available on 1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol, future research could focus on elucidating its physical and chemical properties, safety profile, and potential applications. The synthesis and study of similar compounds suggest that it could be of interest in the development of new materials or pharmaceuticals .

properties

IUPAC Name

1-[4-amino-2-(trifluoromethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)10-7-8(16)1-2-11(10)17-5-3-9(18)4-6-17/h1-2,7,9,18H,3-6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMUHRCFWIMHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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